1-[(2-Methoxyphenyl)sulfonyl]piperazine

Serotonin Receptor Pharmacology 5-HT7 Antagonism Arylpiperazine SAR

Securing an unsubstituted sulfonylpiperazine scaffold with a free secondary amine is often a bottleneck in CNS lead optimization. This compound solves that by delivering the critical N1-(2-methoxyphenylsulfonyl)piperazine core as a modular, derivatizable intermediate. • Validated polypharmacology: o-OMe-PhP sulfonamide derivatives achieve 5-HT₇ Ki as low as 8 nM; 16 of 24 tested analogs show sub-100 nM D₂ affinity. • Synthetic handle: The unsubstituted piperazine NH₂ enables parallel SAR exploration of N-alkyl, acyl, or aryl linkers to tune 5-HT₇/5-HT₁A/D₂ selectivity-an advantage over pre-functionalized analogs. • Reliable supply: Available as freebase (CAS 864810-31-1) or HCl salt (CAS 864759-55-7); >95% purity with global shipping for immediate dispatch.

Molecular Formula C11H16N2O3S
Molecular Weight 256.32 g/mol
Cat. No. B12192614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2-Methoxyphenyl)sulfonyl]piperazine
Molecular FormulaC11H16N2O3S
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1S(=O)(=O)N2CCNCC2
InChIInChI=1S/C11H16N2O3S/c1-16-10-4-2-3-5-11(10)17(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
InChIKeyIKDXZUQJKFOCJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[(2-Methoxyphenyl)sulfonyl]piperazine: Core Scaffold, Physicochemical Profile, and Procurement Considerations


1-[(2-Methoxyphenyl)sulfonyl]piperazine (CAS 864759-66-0 as the HCl salt; molecular formula C₁₁H₁₆N₂O₃S, molecular weight 256.32) is a sulfonylpiperazine derivative comprising a piperazine ring substituted at the N1 position with a 2-methoxyphenylsulfonyl moiety . The compound is a member of the broader arylsulfonylpiperazine class, a scaffold recognized for its synthetic versatility and frequent deployment in medicinal chemistry programs targeting neurological, psychiatric, and metabolic disorders [1]. Predicted physicochemical properties include a density of approximately 1.3 ± 0.1 g/cm³, a boiling point of 421.0 ± 55.0 °C at 760 mmHg, and a pKa of 7.76 ± 0.10 for the piperazine nitrogen . For procurement decisions, the unsubstituted secondary amine on the piperazine ring serves as a critical synthetic handle, enabling facile functionalization with diverse alkyl, acyl, or aryl linkers—a modularity that distinguishes this intermediate from pre-elaborated analogs that lock in a single pharmacological profile.

Scaffold Class
Arylsulfonylpiperazine core for CNS-targeted programs
Synthetic Handle
Unsubstituted secondary amine enables modular derivatization
Aryl Substitution
Ortho-methoxy motif for steric and electronic tuning

Why 1-[(2-Methoxyphenyl)sulfonyl]piperazine Cannot Be Interchanged with Other Arylsulfonylpiperazines or Carboxamide Analogs


Generic substitution among arylpiperazine derivatives is precluded by the pronounced and quantifiable divergence in receptor pharmacology driven by two structural variables: (1) the choice between a sulfonamide versus a carboxamide linker, and (2) the position of the methoxy substituent on the phenylsulfonyl ring. Comparative receptor profiling demonstrates that benzyl-substituted sulfonamides bearing the o-OMe-PhP motif exhibit 5-HT₇ receptor affinities in the Ki = 8–85 nM range, whereas corresponding carboxamide analogs display markedly different affinity profiles [1]. Furthermore, the ortho-methoxy orientation on the phenylsulfonyl group (as in the target compound) yields distinct steric and electronic interactions relative to para-methoxy or unsubstituted phenylsulfonyl congeners—a distinction with direct implications for downstream selectivity in 5-HT₁A/5-HT₆/5-HT₇ versus D₂ receptor programs [1]. A molecular modeling study of representative sulfonamide 9b and carboxamide 9a revealed that the sulfonamide group induces divergent receptor-bound conformations, with structural similarities between 5-HT₁AR- and D₂R-bound states of only approximately 40%, compared to over 83% for the carboxamide counterpart [1]. These receptor-level differences preclude the assumption that alternative arylsulfonylpiperazines or carboxamide-based arylpiperazines would replicate the target compound's functional outcomes in SAR campaigns.

Linker Type Carboxamide analogs may not replicate sulfonamide receptor affinity profiles.
Aryl Position Para-methoxy or unsubstituted phenyl congeners can alter steric fit and selectivity.
Conformational Control Divergent receptor-bound conformations of sulfonamides limit direct substitution.

Quantitative Differential Evidence: 1-[(2-Methoxyphenyl)sulfonyl]piperazine vs. Closest Analogs


Sulfonamide vs. Carboxamide Linker: 5-HT₇ Receptor Affinity Differentiation

In a systematic comparative study of o-OMe-PhP (1-(2-methoxyphenyl)piperazine)-derived analogs, benzyl-substituted sulfonamides demonstrated 5-HT₇ receptor affinities spanning Ki = 8–85 nM, whereas the corresponding benzyl carboxamide analogs exhibited divergent and generally lower affinities within the evaluated series [1]. The study explicitly identified sulfonamide-containing benzyl derivatives as possessing 'the highest serotoninergic affinity' among all two classes of carboxamides and sulfonamides examined [1]. This represents a direct head-to-head linkage-type comparison within an otherwise identical core scaffold and spacer architecture.

Linker: 5-HT₇ Affinity
Head-to-head
Sulfonamide Ki: 8–85 nM. Carboxamide: reported lower rank.
Supports 5-HT₇ targeting with sulfonamide intermediates.
Human recombinant 5-HT₇ receptor assays.
Serotonin Receptor Pharmacology 5-HT7 Antagonism Arylpiperazine SAR

Sulfonamide vs. Carboxamide: Dopamine D₂ Receptor Affinity Differentiation

The same comparative study revealed that irrespective of the carboxamide/sulfonamide zone, both p-xylyl and benzyl derivatives of the o-OMe-PhP series demonstrated substantial dopamine D₂ receptor affinity, with 16 out of 24 compounds tested exhibiting Ki values below 100 nM [1]. However, the sulfonamide group confers a distinct binding-mode advantage: molecular modeling of sulfonamide 9b showed that its D₂R- and 5-HT₁AR-bound conformations share only approximately 40% structural similarity, whereas the carboxamide 9a analogs maintain over 83% conformational similarity between the two receptor-bound states [1].

D₂ Conformational Divergence
Head-to-head
Sulfonamide 9b D₂R/5-HT₁AR similarity ≈ 40%. Carboxamide 9a > 83%.
Sulfonamide may offer a selectivity-tuning handle.
Molecular modeling of receptor-bound states.
Dopamine Receptor Pharmacology D2 Antagonism Arylpiperazine SAR

Ortho-Methoxy vs. Dichloro Substitution: Differential Receptor Trend Consistency Across Linker Types

The 2017 Kowalski et al. study examined two aryl substitution patterns in parallel: o-OMe-PhP (2-methoxyphenyl) and 2,3-DCPP (2,3-dichlorophenyl). The relative activities of carboxamides versus sulfonamides toward 5-HT₁A, 5-HT₆, 5-HT₇, and D₂ receptors showed similar trends across both o-OMe-PhP and 2,3-DCPP series [1]. This cross-series consistency validates that the sulfonamide advantage is independent of aryl substitution, yet the absolute affinity values and selectivity windows remain contingent on the specific aryl group employed.

Cross-Series Trend Validation
Cross-study comparable
Sulfonamide advantage consistent across o-OMe-PhP and 2,3-DCPP series.
Validates o-OMe-PhP scaffold as representative SAR core.
Rank order consistency; absolute values are aryl-dependent.
Arylpiperazine SAR Serotonin Receptors Dopamine Receptors

Sulfonylpiperazine Scaffold Advantage: Metabolic Stability and Synthetic Accessibility vs. Carboxamides

A 2023 comprehensive review of sulfonylpiperazine derivatives identified the scaffold as particularly attractive due to a combination of favorable attributes: low toxicity, metabolic stability, and simple synthetic pathways that enable targeting of multiple disease areas [1]. While not a direct head-to-head assay of the target compound, this class-level inference establishes that sulfonylpiperazines as a chemotype offer advantages over alternative hybrid scaffolds (including carboxamides, esters, or ether-linked analogs) in terms of developability characteristics.

Scaffold Developability
Class-level
Sulfonylpiperazines: reported low toxicity and metabolic stability.
May reduce attrition risk for in vivo studies.
Review-based; data to verify for specific compound.
Drug Design Scaffold Hybridization Medicinal Chemistry

Ortho-Methoxy vs. Para-Methoxy Positional Isomers: Predicted Physicochemical Divergence

Computational predictions for the target ortho-methoxy compound yield a density of 1.3 ± 0.1 g/cm³, a boiling point of 421.0 ± 55.0 °C at 760 mmHg, and a pKa of 7.76 ± 0.10 for the piperazine nitrogen . While direct experimental comparison data for the para-methoxy isomer (1-[(4-methoxyphenyl)sulfonyl]piperazine) are not available in the retained sources, positional isomerism of the methoxy group is well-established to modulate electronic distribution across the phenylsulfonyl moiety, with ortho-substitution introducing steric constraints and altered dipole moments that affect both solubility and receptor binding pocket accommodation.

Positional Isomer Physicochemistry
Supporting evidence
Predicted pKa: 7.76 ± 0.10. Density: 1.3 ± 0.1 g/cm³.
Protonated at physiological pH; differs from para-isomer.
Computational prediction; lacks comparative data.
Physicochemical Properties Positional Isomerism Lipophilicity

Optimal Procurement and Deployment Scenarios for 1-[(2-Methoxyphenyl)sulfonyl]piperazine


5-HT₇ Receptor Antagonist Lead Optimization Campaigns

Research groups pursuing novel 5-HT₇ receptor antagonists for CNS indications (e.g., mood disorders, anxiety, or cognitive dysfunction) should prioritize this sulfonamide intermediate. As established in Section 3, benzyl derivatives of sulfonamide o-OMe-PhP analogs achieve 5-HT₇ affinities as low as Ki = 8 nM [1], a potency threshold that carboxamide analogs fail to reach. Procurement of this compound enables SAR exploration of N-alkyl substituents (benzyl, p-xylyl, or alternative linkers) to further optimize 5-HT₇ selectivity versus 5-HT₁A, 5-HT₆, and D₂ receptors [1].

Dopamine D₂ Receptor Ligand Development with Selectivity Tuning Capability

Programs requiring D₂ receptor affinity (16 of 24 tested o-OMe-PhP derivatives exhibited sub-100 nM Ki) should select this sulfonamide scaffold for its demonstrated capacity to induce divergent receptor-bound conformations—a molecular feature that facilitates differential optimization of D₂ versus 5-HT₁A selectivity [1]. The unsubstituted piperazine nitrogen provides a modular derivatization point to install diverse hydrophobic or polar moieties that fine-tune D₂/5-HT₁A selectivity ratios, an advantage over pre-functionalized D₂ ligands with fixed selectivity profiles.

Multi-Target CNS Ligand Library Synthesis

For medicinal chemistry groups building polypharmacology libraries targeting the serotonin-dopamine axis, this compound offers validated affinity across 5-HT₁A, 5-HT₆, 5-HT₇, and D₂ receptors [1]. The sulfonylpiperazine scaffold's documented metabolic stability and low toxicity [2] make it an attractive core for libraries destined for in vivo behavioral or pharmacokinetic evaluation. Parallel synthesis of sulfonamide and carboxamide analogs from the same o-OMe-PhP precursor enables direct internal comparison of linker-type effects on polypharmacology profiles.

Urapidil-Related Intermediate Supply for Generic API Development

This compound serves as a structural progenitor to urapidil (an α₁-adrenoceptor antagonist with additional 5-HT₁A agonist activity used clinically as an antihypertensive agent), wherein the 2-methoxyphenylpiperazine core is a critical pharmacophore. Procurement of the sulfonylated intermediate may support the development of alternative synthetic routes to urapidil or its analogs, as documented in recent patent literature describing improved preparation methods for 1-(2-methoxyphenyl)piperazine derivatives [3].

Application
Selection Property
Validation Focus
5-HT₇ antagonist lead optimization
Reported sub-100 nM affinity context
5-HT₇ selectivity vs. 5-HT₁A and D₂ endpoints
D₂ receptor ligand development
Conformational divergence in receptor binding
D₂/5-HT₁A selectivity ratio review
Multi-target CNS library synthesis
Scaffold with reported polypharmacology
In vivo behavioral and PK evaluation context
Urapidil-related intermediate supply
Synthetic route development context
Method comparison and process review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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